

# 4-Chloro-2-methylphenylboronic acid molecular weight

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## Compound of Interest

Compound Name:	4-Chloro-2-methylphenylboronic acid
CAS No.:	209919-30-2
Cat. No.:	B1353034

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An In-Depth Technical Guide to **4-Chloro-2-methylphenylboronic Acid**: Synthesis, Application, and Analysis

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-methylphenylboronic acid**, a versatile organoboron compound crucial to modern organic synthesis and drug discovery. The document details the compound's fundamental molecular and physicochemical properties, provides an in-depth exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and outlines its broader significance in medicinal chemistry. Detailed, field-proven protocols for its synthesis, purification, and analytical characterization are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic and therapeutic programs.

# Introduction to 4-Chloro-2-methylphenylboronic Acid

**4-Chloro-2-methylphenylboronic acid** is an arylboronic acid that has become an indispensable tool in synthetic chemistry. Its utility stems from the unique reactivity of the boronic acid moiety, which enables the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[1] The substituents on the phenyl ring—a chloro group at the 4-position and a methyl group at the 2-position—provide specific steric and electronic properties that can be exploited to fine-tune the reactivity and characteristics of the resulting molecules.[2]

## Chemical Identity and Molecular Properties

The precise characterization of a reagent is the foundation of reproducible science. The key identifiers and molecular properties of **4-Chloro-2-methylphenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BClO <sub>2</sub>	[1][3]
Molecular Weight	170.40 g/mol	[1][3]
CAS Number	209919-30-2	[1][3]
Appearance	White to off-white powder or crystal	[1][4][5]
Synonyms	4-Chloro-2-methylbenzeneboronic acid, 4-Chloro-o-tolueneboronic acid	[1][5]

## Physicochemical Characteristics

Understanding the physical and chemical properties of a compound is critical for its proper handling, storage, and application in reactions.

- Melting Point: 193-195 °C.[4]

- Solubility: Generally insoluble in water at room temperature but soluble in organic solvents such as methanol and dichloromethane.[4]
- Stability and Storage: The compound should be stored in a dry, dark place at room temperature or refrigerated (0-8°C) to prevent degradation.[1][4] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), so storage in a desiccated environment is crucial.
- pKa: The predicted pKa is approximately 8.47, indicating it is a weak Lewis acid.[4] In aqueous solutions with a pH higher than its pKa, it converts to an anionic tetrahedral form.[6]

## Significance in Modern Organic Synthesis and Drug Discovery

The primary significance of **4-Chloro-2-methylphenylboronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][7] This reaction is one of the most powerful methods for constructing biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][8][9]

In drug discovery, boronic acids are recognized as "privileged" scaffolds.[6][10] They can act as bioisosteres of carboxylic acids and form reversible covalent bonds with serine proteases, making them effective enzyme inhibitors.[6] The approval of drugs like bortezomib (Velcade®), ixazomib, and vaborbactam has solidified the importance of boronic acids in medicinal chemistry, driving demand for diverse and functionalized building blocks like **4-Chloro-2-methylphenylboronic acid**.[6][10]

## Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic species (Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. This classic approach remains a reliable method for laboratory-scale preparation.

## Detailed Experimental Protocol: Synthesis from 4-Chloro-2-methylaniline

This protocol outlines a representative synthesis starting from a commercially available precursor.

#### Step 1: Diazotization of 4-Chloro-2-methylaniline

- In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-Chloro-2-methylaniline to a solution of hydrochloric acid.
- Cool the mixture to 0-5°C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

#### Step 2: Borylation

- In a separate flask, dissolve triisopropyl borate in an appropriate solvent like tetrahydrofuran (THF).
- Cool this solution to -15°C.
- Slowly add the previously prepared diazonium salt solution to the borate solution, maintaining the low temperature.
- Allow the reaction to stir for several hours while gradually warming to room temperature.

#### Step 3: Hydrolysis and Isolation

- Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.
- Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Extract the aqueous phase with an organic solvent such as ethyl acetate.[\[11\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

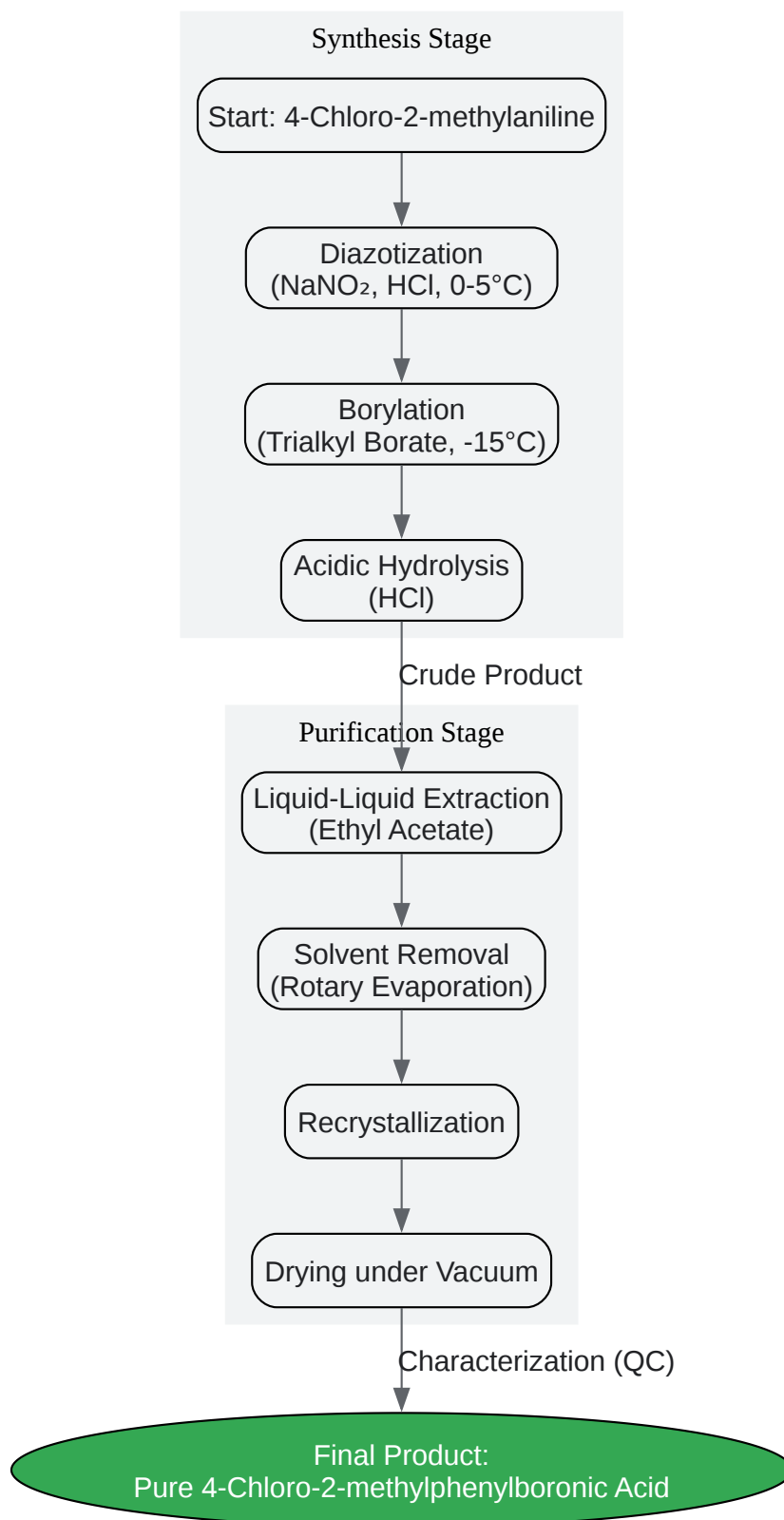
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

#### Step 4: Purification

- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) to afford pure **4-Chloro-2-methylphenylboronic acid** as a white solid.

## Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting material to final, purified product.



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Caption: Workflow for the synthesis and purification of **4-Chloro-2-methylphenylboronic acid**.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.<sup>[12]</sup> It is celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.<sup>[8]</sup>

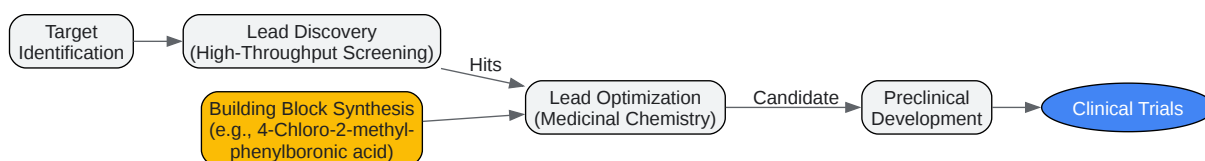
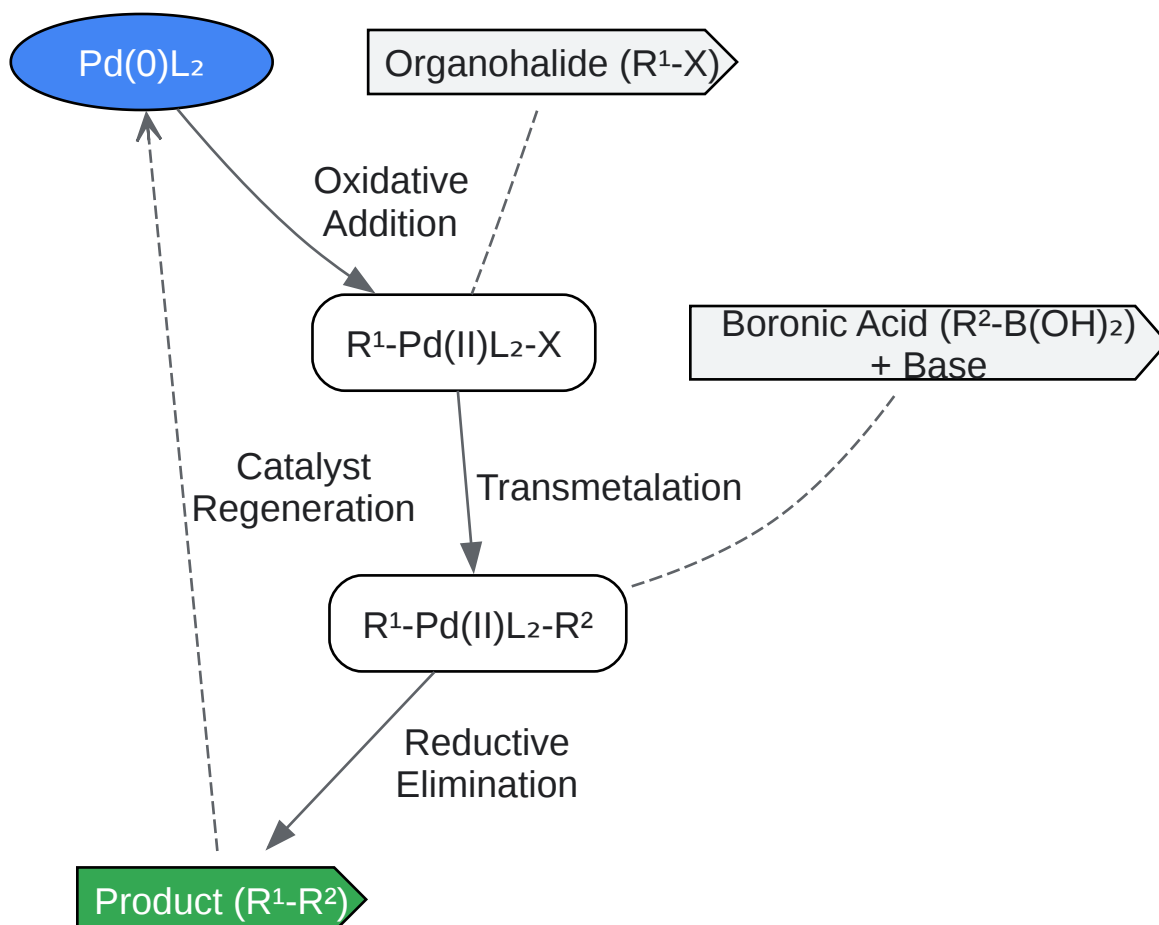
### Mechanistic Overview of the Suzuki-Miyaura Reaction

The catalytic cycle is generally understood to involve three key steps:<sup>[13]</sup>

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.<sup>[8][12]</sup>
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.
- **Reductive Elimination:** The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.<sup>[12]</sup>

### Suzuki-Miyaura Catalytic Cycle Diagram

The diagram below visualizes the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.<sup>[12][14]</sup>



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